Hidrosmin

Chronic Venous Insufficiency Phlebotonics Clinical Trial

Formulators and researchers frequently encounter bioavailability limitations with standard phlebotonics like diosmin due to poor aqueous solubility. Hidrosmin overcomes this critical barrier through 5-O-hydroxyethylation, which confers practically total aqueous solubility-enabling simpler formulation of oral solutions and topical gels without micronization or specialized excipients. Clinically, it demonstrates superior efficacy at lower doses: a head-to-head trial showed better symptomatic relief in chronic venous insufficiency (CVI) parameters versus diosmin. Preclinically, it attenuates diabetic nephropathy by downregulating IL-1β, NOX1/NOX4, and restoring redox homeostasis (validated in vitro at 0.1-1 mM and in vivo at 300 mg/kg/day). This compound also serves as a benchmark standard for flavonoid hydroxyethylation, with a patented process yielding 75-95% and purity >85% by HPLC.

Molecular Formula C30H36O16
Molecular Weight 652.6 g/mol
CAS No. 115960-14-0
Cat. No. B046496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHidrosmin
CAS115960-14-0
Synonyms7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one;  5-O-(β-Hydroxyethyl)diosmin; 
Molecular FormulaC30H36O16
Molecular Weight652.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O
InChIInChI=1S/C30H36O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-19(41-6-5-31)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)15(32)7-13/h3-4,7-10,12,21,23-32,34-39H,5-6,11H2,1-2H3/t12-,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1
InChIKeyXYFLWVOTXWXNAM-WTNNCJBMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hidrosmin: Synthetic Venotonic Agent


Hidrosmin (CAS 115960-14-0) is a synthetic flavonoid derivative and a vasoprotective agent belonging to the bioflavonoid class [1]. Chemically, it is O-(beta-hydroxyethyl)diosmin, wherein the 5-position hydroxyl group (-OH) of the aglycone portion of diosmin is substituted with an O-hydroxyethyl group (-O-CH2-CH2-OH) [2]. This structural modification confers substantially improved aqueous solubility compared to its parent compound, diosmin [3]. Hidrosmin is classified under ATC code C05CA (bioflavonoids) and is indicated for the treatment of symptoms associated with chronic venous insufficiency (CVI) of the lower limbs [4].

Hidrosmin vs. Diosmin: Evidence Against Interchangeability


Although hidrosmin is structurally derived from diosmin and shares its general therapeutic class (phlebotonics, ATC C05CA) with compounds such as diosmin and rutosides [1], evidence demonstrates clinically meaningful outcome differences that preclude simple substitution. A double-blind, head-to-head clinical trial (n=20) directly comparing hidrosmin to diosmin in chronic venous insufficiency patients found hidrosmin to be superior in most studied clinical parameters despite employing a lower posology [2]. Furthermore, a Cochrane systematic review assessing phlebotonics for venous insufficiency noted heterogeneity in outcomes across different agents (including hidrosmine, diosmine, and rutosides), underscoring that class-level effects do not guarantee compound-specific equivalence [3]. The enhanced aqueous solubility conferred by hydroxyethylation of diosmin [4] may contribute to differential bioavailability and tissue distribution, providing a physicochemical rationale against generic substitution in both research and industrial formulation contexts.

Hidrosmin: Key Differentiation Evidence


Superior Clinical Outcomes vs. Diosmin in CVI

A randomized, double-blind, controlled clinical trial directly compared hidrosmin (preparation F-117) to diosmin in 20 patients with chronic venous insufficiency (CVI) of the lower limbs with varicose symptomatology. The clinical therapeutic efficacy of hidrosmin was superior to that of diosmin in most of the studied clinical parameters, including subjective symptoms (heaviness, local tenderness, cramps, paresthesias) and objective signs (phlebography, edema evolution) [1]. Critically, this superiority was achieved despite employing a lower posology with hidrosmin compared to the diosmin regimen used in the study [1].

Chronic Venous Insufficiency Phlebotonics Clinical Trial

Edema Reduction Compared to Placebo in CVI

In a double-blind, placebo-controlled randomized trial involving 57 patients with chronic venous insufficiency of the lower limbs, treatment with hidrosmin (200 mg three times daily for 45 days) produced a statistically significant clinical improvement across all evaluated parameters [1]. Compared to placebo, hidrosmin treatment was accompanied by a 10% reduction in lower limb swelling, objectively assessed via a photographic method [1]. Subjective symptoms (pain, heavy legs) were also markedly reduced, with the abstract noting that hidrosmin demonstrated significant improvement in all parameters evaluated versus placebo [1].

Chronic Venous Insufficiency Edema Placebo-Controlled Trial

Aqueous Solubility Advantage Over Diosmin

Hidrosmin is synthesized via hydroxyethylation of diosmin, a structural modification that introduces an O-hydroxyethyl group (-O-CH2-CH2-OH) at the 5-position of the aglycone, replacing the hydroxyl (-OH) group present in diosmin [1]. This modification results in a product whose aqueous solubility is described as 'practically total' at therapeutically active doses, enabling significant tissue diffusibility upon oral administration [1]. In contrast, diosmin is well-documented as practically insoluble in water, requiring micronization or formulation with solubilizing agents to achieve adequate bioavailability [2].

Drug Formulation Solubility Enhancement Bioavailability

Nephroprotective Effects in Diabetic Nephropathy

Beyond its venotonic applications, hidrosmin has demonstrated nephroprotective effects in preclinical models of diabetic nephropathy (DN). In vitro, hidrosmin at concentrations of 0.1-1 mM reduces pro-inflammatory cytokine expression in kidney cells exposed to high glucose and/or inflammatory conditions, while simultaneously regulating redox balance gene expression . In vivo, oral administration of hidrosmin at 300 mg/kg once daily for 7 weeks ameliorated kidney damage in a diabetic mouse model . This anti-inflammatory and anti-oxidant activity in renal tissue represents a research application domain distinct from the classical microcirculatory effects shared with diosmin and rutosides.

Diabetic Nephropathy Inflammation Oxidative Stress

Defined Synthetic Process with Crystallization

A patented preparation process for hidrosmin bulk drug substance has been disclosed (Chinese patent CN103601773B), detailing a multi-step synthesis and purification procedure [1]. The process achieves a reported yield of 75-85% when using water as the reaction medium, and 85-95% when using methanol, with final product purity exceeding 85% as determined by HPLC [1]. This defined synthetic route, coupled with specified crystallization steps, provides a reproducible pathway for manufacturing hidrosmin with defined purity specifications. In contrast, diosmin is a naturally occurring flavonoid glycoside requiring extraction and purification from citrus sources, which may introduce greater batch-to-batch variability in impurity profiles.

Chemical Synthesis Process Chemistry Quality Control

Hidrosmin Application Scenarios


CVI Research with Superior Efficacy vs. Diosmin

Investigators designing clinical or preclinical studies for chronic venous insufficiency where head-to-head comparative efficacy is a key outcome measure should prioritize hidrosmin over diosmin. The double-blind trial evidence demonstrating hidrosmin's superior clinical efficacy in most parameters, despite lower dosing, provides a compelling basis for selecting hidrosmin as the active comparator or intervention agent [1]. This is particularly relevant for studies aiming to demonstrate improved symptomatic relief (heaviness, cramps, paresthesias) relative to standard-of-care phlebotonics.

Aqueous-Based Formulations for Venotonic Products

Pharmaceutical formulators developing oral solutions, gels, or other aqueous-based delivery systems for venous insufficiency indications should select hidrosmin over diosmin due to its 'practically total' aqueous solubility at therapeutic doses [1]. This property eliminates the need for complex micronization processes or specialized solubilizing excipients required for diosmin, potentially reducing manufacturing costs and improving formulation stability [1]. The documented topical gel formulation (VENOSMIL Gel) validates the feasibility of hidrosmin in aqueous topical preparations.

Diabetic Nephropathy: Renal Anti-Inflammatory Studies

Researchers investigating therapeutic interventions for diabetic nephropathy, specifically those targeting inflammation, oxidative stress, and senescence pathways in renal tissue, should consider hidrosmin as a tool compound. The in vitro (0.1-1 mM cytokine reduction) and in vivo (300 mg/kg/day nephroprotection) data provide a validated dosing range and outcome measures for preclinical study design [1]. This application scenario represents a distinct research domain from classical venotonic studies and may reveal novel therapeutic applications not accessible with diosmin.

Process Chemistry for Flavonoid Derivatization

Industrial chemists and process development scientists engaged in synthetic flavonoid derivatization, particularly hydroxyethylation of natural flavonoids to enhance solubility and bioavailability, should utilize hidrosmin as a benchmark compound. The patented synthetic process with defined yield ranges (75-95%) and purity thresholds (>85% by HPLC) provides a reference standard for optimizing similar derivatization reactions [1]. The structural modification (5-O-hydroxyethylation) represents a validated strategy for improving the pharmaceutical properties of poorly soluble flavonoid glycosides.

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